N-[(2-methoxyphenyl)methyl]benzamide
Description
N-[(2-Methoxyphenyl)methyl]benzamide is a benzamide derivative characterized by a benzamide core substituted with a 2-methoxybenzyl group at the nitrogen atom. This compound is synthesized via benzamidomethylation reactions, such as the use of (benzamidomethyl)triethylammonium chloride or condensation with aldehydes and amines under Mannich-like conditions . Its structural features, including the electron-donating methoxy group and aromatic benzamide scaffold, make it a versatile intermediate in medicinal chemistry and materials science. Notably, derivatives of this compound have been explored for antiparasitic , antiviral , and anticancer applications .
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H15NO2/c1-18-14-10-6-5-9-13(14)11-16-15(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
LDAIHXNJCQYIPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Antiparasitic Activity
This compound derivatives, such as D16 , exhibit potent antiparasitic activity by targeting histone deacetylases (HDACs) in Plasmodium falciparum . In contrast, copper complexes of related benzamides show enhanced anthelmintic activity against Eicinia foetida (LC₅₀ = 10–20 mg/mL) compared to their parent ligands and the standard drug albendazole .
Antiviral Activity
Derivatives with nitrobenzyloxy groups (e.g., N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide) inhibit HIV-1 Virion Infectivity Factor (Vif) with IC₅₀ values in the micromolar range, attributed to improved binding affinity from nitro group electronegativity .
Antimicrobial and Anticancer Activity
Thiadiazole-substituted benzamides exhibit broad-spectrum antimicrobial activity (MIC = 8–64 µg/mL against S. aureus and E. coli) and cytotoxicity against cancer cell lines (IC₅₀ = 12–45 µM) due to thiadiazole’s ability to disrupt DNA synthesis . The screening compound N-[(2-methoxyphenyl)methyl]-4-[(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)methyl]benzamide is under investigation for kinase inhibition, showing promise in early-stage oncology studies .
Physicochemical and Mechanistic Differences
- Electron-Withdrawing vs. Donating Groups : Nitro substituents (e.g., in HIV-1 inhibitors ) enhance electrophilic reactivity, whereas methoxy groups improve solubility and membrane permeability .
- Metal Coordination : Copper and cobalt complexes exhibit redox activity, enabling DNA intercalation and oxidative damage in pathogens .
- Hybrid Scaffolds : Thiadiazole or triazole rings (e.g., ) introduce planar aromatic systems that enhance stacking interactions with biological targets.
Preparation Methods
Reaction Protocol
-
Reagents :
-
2-Methoxybenzylamine (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv, base)
-
Dichloromethane (DCM, solvent)
-
-
Procedure :
-
Dissolve 2-methoxybenzylamine in anhydrous DCM under nitrogen.
-
Add triethylamine dropwise to scavenge HCl.
-
Slowly add benzoyl chloride at 0°C to minimize side reactions.
-
Stir at room temperature for 4–6 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (ethyl acetate/hexane).
-
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism (Fig. 1). Triethylamine neutralizes HCl, shifting the equilibrium toward product formation. Steric hindrance from the methoxy group slightly reduces reaction rates compared to unsubstituted benzylamines.
Coupling Agent-Assisted Synthesis
For substrates sensitive to acyl chlorides, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with 1-hydroxybenzotriazole (HOBt) offer a milder alternative.
EDC/HOBt Protocol
-
Reagents :
-
2-Methoxybenzylamine (1.0 equiv)
-
Benzoic acid (1.1 equiv)
-
EDC (1.2 equiv), HOBt (1.2 equiv)
-
Dimethylformamide (DMF, solvent)
-
-
Procedure :
-
Activate benzoic acid with EDC/HOBt in DMF for 30 minutes.
-
Add 2-methoxybenzylamine and stir at room temperature for 12 hours.
-
Dilute with ethyl acetate, wash with NaHCO₃ and brine, and purify via recrystallization (ethanol/water).
-
Advantages and Limitations
-
Advantages : Avoids acyl chloride handling; suitable for acid-sensitive substrates.
-
Limitations : Requires stoichiometric coupling agents, increasing cost and purification complexity.
Direct Amidation via Surfactant-Mediated Catalysis
Recent advances in green chemistry have enabled direct amidation between carboxylic acids and amines using 2,2'-dipyridyldisulfide (DPDTC) and ammonium hydroxide (NH₄OH) in aqueous micellar media.
Protocol from Recent Literature
-
Reagents :
-
Benzoic acid (1.0 equiv)
-
2-Methoxybenzylamine (1.1 equiv)
-
DPDTC (1.1 equiv), NH₄OH (2.0 equiv)
-
TPGS-750-M surfactant (2 wt% in H₂O)
-
-
Procedure :
-
Mix benzoic acid, DPDTC, and surfactant solution at 60°C for 4.5 hours.
-
Add NH₄OH and stir for 1 hour.
-
Extract with NaOH (1 M) to remove byproducts, then isolate via filtration.
-
Key Benefits
-
Sustainability : Uses water as the primary solvent.
-
Scalability : Compatible with continuous-flow reactors for industrial applications.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields.
Optimized Conditions
-
Reagents :
-
2-Methoxybenzylamine (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
Acetonitrile (solvent)
-
-
Procedure :
-
Irradiate mixture at 100°C for 15 minutes (300 W).
-
Filter and concentrate under reduced pressure.
-
Industrial-Scale Production Considerations
Challenges
-
Purification : Column chromatography is impractical at scale; crystallization or distillation is preferred.
-
Safety : Exothermic reactions require precise temperature control.
Cost Analysis
| Method | Cost (USD/kg) | Purity (%) |
|---|---|---|
| Traditional Acylation | 120–150 | 95–98 |
| EDC/HOBt | 200–220 | 98–99 |
| Surfactant-Mediated | 90–110 | 92–95 |
Characterization and Validation
Spectroscopic Data
Q & A
Basic: What are the common synthetic routes for preparing N-[(2-methoxyphenyl)methyl]benzamide, and how can reaction conditions be optimized?
This compound can be synthesized via condensation of 2-methoxybenzylamine with benzoyl chloride or benzoic acid derivatives. A typical protocol involves:
- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to activate the carboxylic acid group .
- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) improve reaction efficiency.
- Purification : Column chromatography or recrystallization (e.g., methanol/water) ensures high purity.
Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical to minimize by-products like unreacted intermediates or dimerization .
Advanced: How do electronic effects of substituents on the benzamide core influence biological activity, and how can this be systematically studied?
Substituents on the benzamide scaffold (e.g., methoxy, chloro, trifluoromethyl) modulate electronic density, affecting binding affinity to biological targets. Methodologies include:
- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., 3-chloro vs. 3-methoxy) and evaluate their activity against target enzymes or cancer cell lines .
- Computational modeling : Density functional theory (DFT) calculates electron distribution and dipole moments to predict interactions with receptors .
- Biological assays : Enzyme inhibition assays (e.g., kinase inhibition) paired with SPR (surface plasmon resonance) quantify binding kinetics .
Basic: What spectroscopic techniques are most reliable for characterizing this compound and confirming its purity?
- NMR : H and C NMR identify methoxy (-OCH, δ ~3.8 ppm) and benzamide (CONH, δ ~8.5 ppm) groups. Aromatic protons appear between δ 6.5–8.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: 258.1125) .
- FT-IR : Amide I (~1650 cm) and II (~1550 cm) bands validate the benzamide structure .
Advanced: How can contradictory data on the anticancer activity of benzamide derivatives be resolved?
Contradictions in biological activity often arise from assay variability or structural nuances. Strategies include:
- Standardized protocols : Use established cell lines (e.g., MCF-7, HeLa) with controlled conditions (e.g., 48-hour incubation, 10 µM dose) .
- Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Crystallography : Co-crystallize the compound with target proteins (e.g., PARP-1) to validate binding modes .
Basic: What are the key physicochemical properties of this compound relevant to drug discovery?
- LogP : Predicted ~2.5 (moderate lipophilicity, suitable for passive diffusion).
- Solubility : Low aqueous solubility (~0.1 mg/mL) necessitates DMSO for in vitro studies .
- pKa : The amide proton (pKa ~10) remains un-ionized at physiological pH, enhancing membrane permeability .
Advanced: How can molecular docking guide the design of this compound derivatives for enhanced target specificity?
- Target selection : Prioritize validated targets (e.g., histone deacetylases, kinases) with available crystal structures (PDB) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses and calculate binding energies (ΔG) .
- Validation : Compare docking scores with experimental IC values to refine scoring functions .
Basic: What are the common degradation pathways of benzamide derivatives under storage or experimental conditions?
- Hydrolysis : Amide bond cleavage in aqueous media (pH <3 or >10) generates 2-methoxybenzylamine and benzoic acid .
- Oxidation : Methoxy groups may oxidize to quinones under light exposure; store in amber vials at -20°C .
- Photodegradation : Monitor via HPLC-UV to detect degradation products .
Advanced: How can isotopic labeling (e.g., 14^{14}14C, 3^{3}3H) be applied to study the metabolic fate of this compound?
- Synthesis : Introduce C at the benzamide carbonyl via C-benzoic acid coupling .
- Tracing : Administer labeled compound in rodent models; analyze plasma, urine, and feces via liquid scintillation counting (LSC) .
- Metabolite ID : Use LC-MS/MS to characterize phase I (oxidation) and phase II (glucuronidation) metabolites .
Basic: What computational tools are recommended for predicting the ADMET profile of this compound?
- ADMET Predictors : SwissADME, pkCSM, or ADMETLab 2.0 estimate absorption (Caco-2 permeability), hepatotoxicity, and CYP inhibition .
- Key parameters : Bioavailability score (>0.55), BBB permeability (logBB < -1), and Ames test (mutagenicity risk) .
Advanced: How can cryo-EM or X-ray crystallography elucidate the interaction between this compound and its protein targets?
- Protein expression : Overexpress target protein (e.g., HDAC) in E. coli or insect cells for crystallization .
- Data collection : Resolve structures at <3.0 Å resolution to visualize hydrogen bonds (e.g., amide-NH to Asp residue) or π-π stacking with aromatic side chains .
- Validation : Mutagenesis (e.g., alanine scanning) confirms critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
